(E)-1-allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
The compound “(E)-1-allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione” is a purine-dione derivative characterized by a hydrazine-linked benzylidene moiety. Its structure features:
- 3,7-Dimethylpurine-2,6-dione core: A xanthine-derived scaffold, common in bioactive molecules, offering hydrogen-bonding sites.
- 8-Position substitution: A hydrazinyl group conjugated to a 3-ethoxy-4-hydroxybenzylidene moiety, which confers electronic and steric modulation. The 3-ethoxy and 4-hydroxy groups on the benzylidene ring enhance solubility and hydrogen-bonding capacity, distinguishing it from analogs with simpler substituents.
Properties
IUPAC Name |
8-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-5-9-25-17(27)15-16(24(4)19(25)28)21-18(23(15)3)22-20-11-12-7-8-13(26)14(10-12)29-6-2/h5,7-8,10-11,26H,1,6,9H2,2-4H3,(H,21,22)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOAUAVCZAIRLQ-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with potential therapeutic applications. Its structure includes a purine base modified with an allyl group and a hydrazine moiety, which are known to influence biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N6O3, with a molecular weight of 368.397 g/mol. The IUPAC name is 8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione. The compound features several functional groups that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N6O3 |
| Molecular Weight | 368.397 g/mol |
| IUPAC Name | 8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione |
| Purity | ≥95% |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the presence of phenolic and hydrazone groups that can scavenge free radicals and reduce oxidative stress in cells .
Anticancer Properties
Studies have demonstrated that the compound may possess anticancer activity. For instance, derivatives of purines have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific hydrazinyl substitution in this compound may enhance its interaction with DNA or RNA targets in cancer cells .
Enzyme Inhibition
The compound's structural features suggest potential inhibition of enzymes involved in metabolic pathways related to cancer and inflammation. For example, purine derivatives often act as inhibitors of enzymes such as xanthine oxidase and cyclooxygenase (COX), which are implicated in oxidative stress and inflammatory responses .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity and DNA fragmentation assays .
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential of this compound. In one study involving mice with induced tumors, administration of the compound resulted in significant tumor size reduction compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-dione derivatives exhibit diverse pharmacological profiles based on substituent variations. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Position and Electronic Effects :
- The 3-ethoxy-4-hydroxy group in the target compound provides a balance of electron-donating (ethoxy) and hydrogen-bonding (hydroxy) properties, enhancing receptor or enzyme interactions compared to analogs with single substituents (e.g., 3-methoxy or 4-ethoxy) .
- Ortho-substituted benzylidenes (e.g., 2-hydroxyphenyl in ) may reduce binding efficiency due to steric hindrance.
8-Position Functionalization :
- Hydrazinyl-benzylidene moieties (target compound) enable conjugation and π-stacking, contrasting with piperazine-acetamide (serotonin/dopamine receptor ligands ) or methylsulfonyl (necroptosis inhibitors ).
Biological Activity Correlations :
- Dual 5-HT6/D2 receptor affinity in piperazine derivatives vs. necroptosis inhibition in sulfonyl analogs highlights scaffold versatility. The target compound’s hydroxy and ethoxy groups may favor kinase or dehydrogenase targeting via polar interactions.
Q & A
Q. What are the key synthetic methodologies for preparing (E)-1-allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-3,7-dimethylpurine-2,6-dione?
- Methodological Answer : The synthesis typically involves:
- Hydrazine Condensation : Reacting 3-ethoxy-4-hydroxybenzaldehyde with hydrazine to form the benzylidene hydrazine intermediate.
- Purine Core Functionalization : Introducing the allyl group at the 1-position and methyl groups at the 3- and 7-positions via alkylation or nucleophilic substitution.
- Purification : Use column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) or preparative HPLC for isolation .
- Characterization : Confirm stereochemistry (E/Z) via NOESY NMR and monitor hydrazone tautomerism using UV-Vis spectroscopy .
Q. How can the crystal structure of this compound be determined to resolve ambiguities in its stereochemistry?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation in DMSO/EtOH. Use SHELXL for refinement, focusing on the hydrazone (C=N) bond length (~1.28 Å) and dihedral angles to confirm the E-configuration .
- Validation : Compare experimental bond angles with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-311++G(d,p)) to resolve discrepancies in tautomeric forms .
Q. What analytical techniques are critical for characterizing its purity and stability?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (ACN/H₂O + 0.1% TFA) to detect degradation products under accelerated stability conditions (40°C/75% RH).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out hydrazone hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and minimize byproducts during hydrazone formation?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a central composite design to test variables (temperature, solvent polarity, stoichiometry). For example, ethanol at 70°C with 1.2 eq. hydrazine maximizes yield (~85%) while minimizing Schiff base byproducts .
- Bayesian Optimization : Use machine learning models to predict optimal conditions for scaling up (e.g., 5 mmol to 50 mmol) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Meta-Analysis : Compare MIC values (e.g., antibacterial assays) across Gram-positive vs. Gram-negative models. Adjust for lipophilicity (logP) using HPLC-derived retention times to explain discrepancies in membrane permeability .
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with bacterial dihydrofolate reductase) to identify steric clashes caused by the allyl group in certain conformers .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (Topological Polar Surface Area < 90 Ų), CYP450 inhibition, and blood-brain barrier penetration.
- Docking Studies : Autodock Vina to screen against off-targets (e.g., human adenosine receptors) and assess selectivity .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) using xanthine oxidase as a model enzyme.
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and enthalpy changes to confirm allosteric modulation .
Data Contradiction Analysis
Q. How to address conflicting NMR data regarding the hydrazone tautomeric equilibrium?
- Methodological Answer :
- Variable Temperature NMR : Conduct experiments (25°C to 80°C) in DMSO-d₆ to observe dynamic exchange between hydrazone and azo forms.
- DFT Calculations : Compare theoretical chemical shifts (GIAO method) with experimental data to identify dominant tautomers .
Q. Why do crystallographic data sometimes conflict with spectroscopic results for the allyl group conformation?
- Methodological Answer :
- Conformational Analysis : Use NOESY cross-peaks to detect intramolecular interactions (e.g., allyl CH₂ with purine H-8) in solution. Compare with X-ray torsion angles to identify crystal packing effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
